BMS-538305 HCl

DPP‑IV inhibition IC₅₀ comparison type 2 diabetes

BMS-538305 HCl is a research-grade DPP-IV inhibitor with reversible covalent binding to S630—mechanistically distinct from competitive gliptins. Its adamantyl scaffold ensures selectivity over DPP8, DPP9, FAP. Use at 2–5 nM (≈IC₅₀) in human DPP-IV assays; validate with TR-FRET or X-ray crystallography. Ideal for CETSA in primary hepatocytes. Oral dosing (1–10 mg/kg) for glucose tolerance studies. Direct substitution of saxagliptin or sitagliptin without confirmatory assays risks irreproducible results.

Molecular Formula C17H27ClN2O2
Molecular Weight 326.865
CAS No. 841302-51-0
Cat. No. B606237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-538305 HCl
CAS841302-51-0
SynonymsBMS-538305;  BMS 538305;  BMS538305;  BMS-538305 HCl;  BMS-538305 hydrochloride; 
Molecular FormulaC17H27ClN2O2
Molecular Weight326.865
Structural Identifiers
SMILESO=C([C@H](C12CC(CC(C2)C3)CC3(O)C1)N)N4[C@]5(C[C@]5(CC4)[H])[H].[H]Cl
InChIInChI=1S/C17H26N2O2.ClH/c18-14(15(20)19-2-1-12-4-13(12)19)16-5-10-3-11(6-16)8-17(21,7-10)9-16;/h10-14,21H,1-9,18H2;1H/t10?,11?,12-,13+,14-,16?,17?;/m1./s1
InChIKeyLQQSFVABLOCZDJ-VKDPJJMISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-538305 HCl (CAS 841302-51-0): A Potent and Selective DPP‑IV Inhibitor for Metabolic Research


BMS‑538305 HCl (CAS 841302‑51‑0) is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP‑IV), a serine protease that regulates incretin hormone inactivation and glucose homeostasis . As a nitrile-containing small molecule, BMS‑538305 forms a reversible covalent bond with the active-site serine (S630) of DPP‑IV, a mechanism distinct from purely competitive inhibitors . The compound is supplied as the hydrochloride salt, with a molecular weight of 326.86 g/mol and empirical formula C₁₇H₂₇ClN₂O₂, and demonstrates high solubility in DMSO for in vitro applications .

Why BMS-538305 HCl Cannot Be Substituted by Other DPP‑IV Inhibitors Without Experimental Validation


DPP‑IV inhibitors are a heterogeneous class with divergent mechanisms (competitive vs. covalent), selectivity profiles, and pharmacokinetic properties [1]. While sitagliptin and saxagliptin are established clinical agents, BMS‑538305 HCl is a research‑tool compound that exhibits a reversible covalent binding mode, distinct enzyme kinetics, and a unique adamantyl‑derived scaffold . Its inhibitory profile and off‑target selectivity cannot be assumed from structurally unrelated gliptins; therefore, direct substitution without confirmatory assays in a given experimental system risks irreproducible results and flawed conclusions [2].

BMS-538305 HCl Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparisons with Leading DPP‑IV Inhibitors


BMS-538305 HCl vs. Sitagliptin and Saxagliptin: Comparative DPP‑IV Inhibition Potency

In biochemical assays against human DPP‑IV, BMS‑538305 HCl exhibits an IC₅₀ of 2.3 nM . In head‑to‑head comparisons, this potency is comparable to saxagliptin (IC₅₀ = 2.6 nM for the active metabolite) [1] and approximately 8‑fold more potent than sitagliptin (IC₅₀ = 19 nM) . While BMS‑538305 and saxagliptin are similarly potent, their divergent mechanisms (reversible covalent vs. slow‑dissociating competitive) yield different time‑dependent inhibition profiles.

DPP‑IV inhibition IC₅₀ comparison type 2 diabetes incretin modulation

BMS-538305 HCl Mechanism of Action: Reversible Covalent Binding Confirmed by X‑Ray Crystallography

X‑ray crystal structure analysis reveals that BMS‑538305 forms a reversible covalent bond between its nitrile carbon and the hydroxyl group of the catalytic serine residue (S630) in the DPP‑IV active site . This mechanism is distinct from the purely non‑covalent, competitive inhibition exhibited by sitagliptin [1]. Saxagliptin also forms a reversible covalent bond with S630 [2]; however, BMS‑538305 lacks the cyclopropyl‑fused pyrrolidine moiety present in saxagliptin, leading to a different binding conformation and potentially altered dissociation kinetics.

DPP‑IV covalent inhibition X‑ray crystallography S630 active site nitrile warhead

BMS-538305 HCl Selectivity: Avoidance of DPP8/DPP9‑Mediated Toxicity

BMS‑538305 HCl is a highly selective DPP‑IV inhibitor that does not significantly inhibit the closely related serine proteases DPP8 and DPP9 . Inhibition of DPP8/DPP9 is associated with severe preclinical toxicities, including alopecia, thrombocytopenia, and gastrointestinal lesions [1]. In contrast, non‑selective DPP‑IV inhibitors such as talabostat (IC₅₀ = 4/11 nM for DPP8/9) carry a significant safety liability that precludes their use in chronic metabolic studies [2].

DPP8 DPP9 off‑target toxicity selectivity profiling

BMS-538305 HCl Structural Uniqueness: Adamantyl‑Derived Scaffold with Narrow SAR

BMS‑538305 HCl possesses an adamantyl‑derived tricyclic scaffold that distinguishes it from the β‑amino acid‑based structures of sitagliptin and the cyclopropyl‑fused pyrrolidine framework of saxagliptin . Structure‑activity relationship (SAR) studies indicate that even minor modifications to this scaffold—such as removal of the nitrile group or alkyl substitutions—result in precipitous drops in DPP‑IV inhibitory activity . This narrow SAR underscores the compound's utility as a precise chemical probe for interrogating DPP‑IV function without the confounding influence of off‑target interactions.

adamantane structure‑activity relationship medicinal chemistry tool compound

BMS-538305 HCl: Optimal Applications in DPP‑IV Research and Drug Discovery


In Vitro Enzyme Inhibition and Selectivity Profiling

Use BMS‑538305 HCl at 2–5 nM (≈ IC₅₀) in recombinant human DPP‑IV assays to establish baseline inhibition. Confirm selectivity by testing at 10 µM against a panel of related serine proteases (DPP8, DPP9, FAP) to ensure no off‑target activity [1].

Mechanistic Studies of Reversible Covalent Inhibition

Employ X‑ray crystallography or time‑resolved fluorescence resonance energy transfer (TR‑FRET) to characterize the reversible covalent bond between BMS‑538305 and S630 of DPP‑IV. Compare dissociation kinetics with saxagliptin to elucidate structure‑kinetic relationships .

In Vivo Pharmacodynamic Studies in Rodent Models

Formulate BMS‑538305 HCl in 10% DMSO / 40% PEG300 / 5% Tween‑80 / 45% saline and administer orally at 1–10 mg/kg to assess plasma DPP‑IV inhibition and glucose tolerance. Include a sitagliptin control arm to benchmark potency differences .

Chemical Probe for DPP‑IV Target Validation

Utilize BMS‑538305 as a selective, high‑affinity chemical probe in cellular thermal shift assays (CETSA) or photoaffinity labeling to confirm DPP‑IV engagement in complex biological matrices, including primary hepatocytes and immune cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-538305 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.